N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide
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Overview
Description
N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. This compound is often used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties.
Mechanism of Action
Target of Action
The primary targets of N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide are hematite and quartz surfaces . This compound, a quaternary ammonium salt, has high surface activity and is used in the reverse flotation of hematite ores .
Mode of Action
This compound interacts with its targets primarily through hydrogen bonding and electrostatic interaction . The compound’s hydrophobicity and selectivity are higher than those of dodecylamine (DDA), making it a more effective agent in the flotation process .
Biochemical Pathways
Its action results in the separation of hematite and quartz, indicating that it affects the pathways related to mineral surface interactions .
Pharmacokinetics
Its high surface activity suggests that it may have good bioavailability in the context of mineral flotation .
Result of Action
The action of this compound results in the efficient separation of hematite and quartz within a wide pH value range (4.0-10.0) . This separation is crucial in the reverse flotation of hematite ores .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH and temperature . Its effectiveness in a wide pH range suggests that it is relatively stable under varying environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide typically involves the reaction of tetradecyl bromide with N,N-bis(2-hydroxyethyl)methylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or other suitable purification methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield N,N-bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium hydroxide .
Scientific Research Applications
N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, disinfectants, and personal care products.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(2-hydroxyethyl)oleamide
- N,N-Bis(2-hydroxyethyl)taurine
- N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide
Uniqueness
N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide is unique due to its specific chain length and the presence of both hydroxyethyl and methyl groups. This structure provides it with distinct surfactant properties and antimicrobial efficacy compared to other similar compounds .
Properties
IUPAC Name |
bis(2-hydroxyethyl)-methyl-tetradecylazanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42NO2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20(2,16-18-21)17-19-22;/h21-22H,3-19H2,1-2H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZGOXOAOUFWEN-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(CCO)CCO.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635365 |
Source
|
Record name | N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117782-92-0 |
Source
|
Record name | N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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